Ethyl 5-methyl-3-(trifluoromethyl)picolinate
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Overview
Description
Ethyl 5-methyl-3-(trifluoromethyl)picolinate is a chemical compound that belongs to the class of picolinates It is characterized by the presence of a trifluoromethyl group attached to the picolinate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-3-(trifluoromethyl)picolinate typically involves the reaction of 5-methyl-3-(trifluoromethyl)pyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-3-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 5-methyl-3-(trifluoromethyl)picolinic acid.
Reduction: Formation of 5-methyl-3-(trifluoromethyl)picolinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-methyl-3-(trifluoromethyl)picolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-3-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(trifluoromethyl)picolinate
- Methyl 5-(trifluoromethyl)picolinate
- Ethyl 3-chloro-5-(trifluoromethyl)picolinate
Uniqueness
Ethyl 5-methyl-3-(trifluoromethyl)picolinate is unique due to the presence of both a methyl and a trifluoromethyl group on the picolinate structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C10H10F3NO2 |
---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
ethyl 5-methyl-3-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10F3NO2/c1-3-16-9(15)8-7(10(11,12)13)4-6(2)5-14-8/h4-5H,3H2,1-2H3 |
InChI Key |
PYGNLLKUSINGFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)C)C(F)(F)F |
Origin of Product |
United States |
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